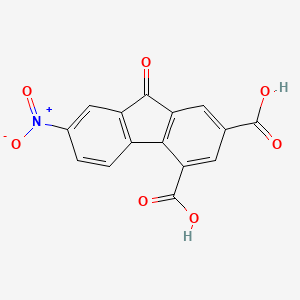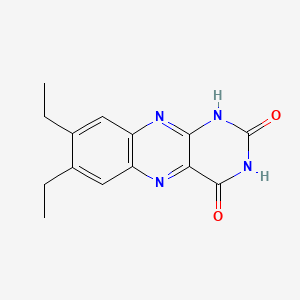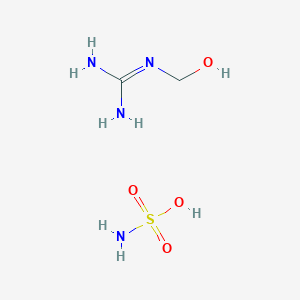
(Hydroxymethyl)guanidinium sulphamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hydroxymethyl)guanidinium sulphamate is a chemical compound with the molecular formula C2H10N4O4S It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxymethyl)guanidinium sulphamate typically involves the reaction of guanidine derivatives with formaldehyde and sulphamic acid. One common method includes the following steps:
Reaction of Guanidine with Formaldehyde: Guanidine reacts with formaldehyde to form hydroxymethylguanidine.
Reaction with Sulphamic Acid: Hydroxymethylguanidine is then reacted with sulphamic acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(Hydroxymethyl)guanidinium sulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxymethylguanidine derivatives, while reduction can produce simpler guanidine compounds.
Applications De Recherche Scientifique
(Hydroxymethyl)guanidinium sulphamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Hydroxymethyl)guanidinium sulphamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A simpler compound with similar basicity and hydrogen bonding capabilities.
Hydroxymethylguanidine: A direct precursor in the synthesis of (Hydroxymethyl)guanidinium sulphamate.
Sulphamic Acid: Another related compound used in the synthesis process.
Uniqueness
This compound is unique due to its combination of hydroxymethyl and guanidinium groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84712-66-3 |
|---|---|
Formule moléculaire |
C2H10N4O4S |
Poids moléculaire |
186.19 g/mol |
Nom IUPAC |
2-(hydroxymethyl)guanidine;sulfamic acid |
InChI |
InChI=1S/C2H7N3O.H3NO3S/c3-2(4)5-1-6;1-5(2,3)4/h6H,1H2,(H4,3,4,5);(H3,1,2,3,4) |
Clé InChI |
HRWPCRFDLRCTEK-UHFFFAOYSA-N |
SMILES canonique |
C(N=C(N)N)O.NS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)

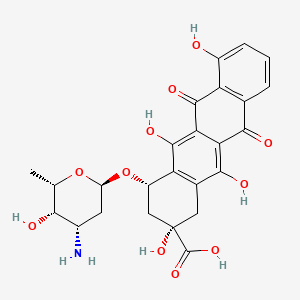
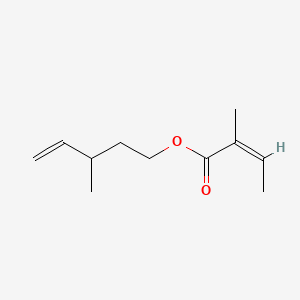
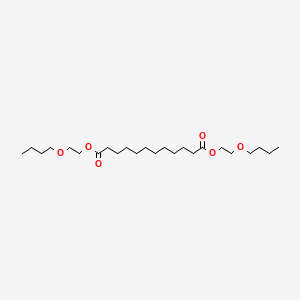
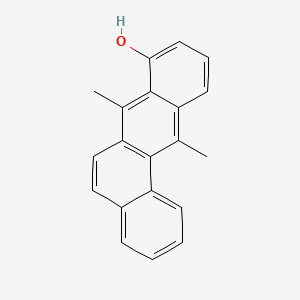


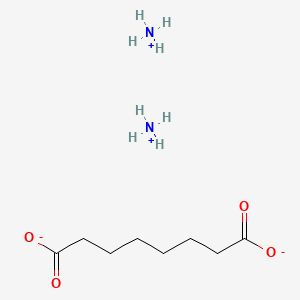
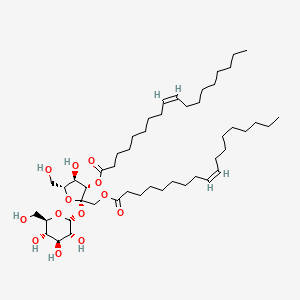
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)

